8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
Overview
Description
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is a chemical compound with the molecular formula C10H6BrF2NO and a molecular weight of 274.06 g/mol. It belongs to the class of isoquinolines, which are nitrogen-containing heteroaromatic compounds. Isoquinolines are known for their diverse biological activities and are often used in the development of pharmaceuticals and materials.
Preparation Methods
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to form different derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its potential therapeutic properties.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics.
Mechanism of Action
The mechanism of action of 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one can be compared with other similar compounds, such as:
- 8-Bromo-2-trifluoromethyl-2H-isoquinolin-1-one
- 8-Bromo-2-chloromethyl-2H-isoquinolin-1-one
- 8-Bromo-2-methyl-2H-isoquinolin-1-one
These compounds share a similar isoquinoline core structure but differ in the substituents attached to the ring.
Properties
IUPAC Name |
8-bromo-2-(difluoromethyl)isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14(10(12)13)9(15)8(6)7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZGAHSLLNDTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)N(C=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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